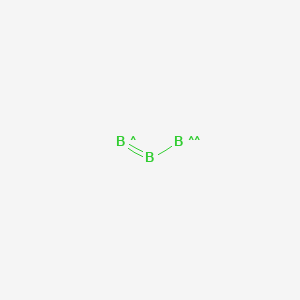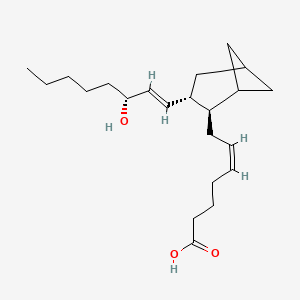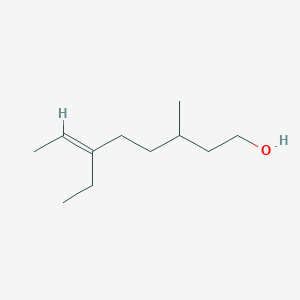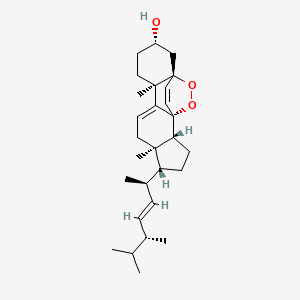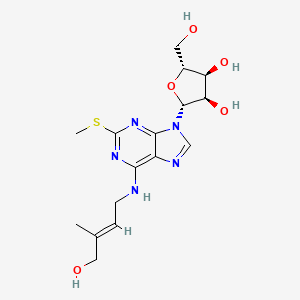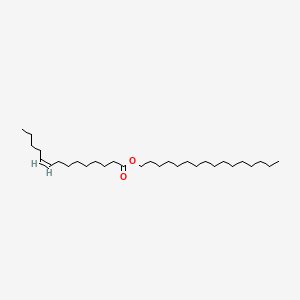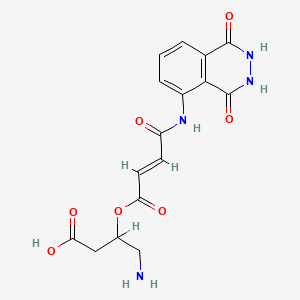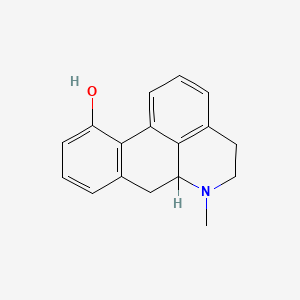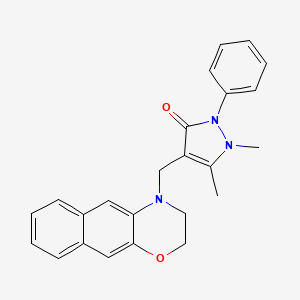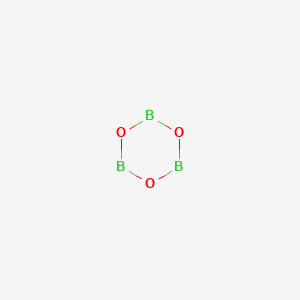
Boroxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boroxin is an inorganic heterocyclic compound, an inorganic aromatic compound and a boron molecular entity.
Wissenschaftliche Forschungsanwendungen
Chemical and Physical Properties
Boroxine compounds, arising from boronic acid anhydrides, are extensively researched for their diverse chemical and physical properties. The study of a model boronic acid and its boroxine, such as 4-methoxybenzeneboronic acid, has shown significant insights into their thermal and spectral characteristics. These properties are crucial for their potential in drug substance manufacture and product formulation (Marinaro et al., 2012).
Antimicrobial Potential
Boroxine demonstrates antimicrobial potential against various pathogens. For instance, halogenated boroxine dipotassium trioxohydroxytetrafluorotriborate has been shown to be effective against multidrug-resistant bacteria and pathogenic fungi, highlighting its potential in preventing skin and wound-related opportunistic infections (Maravić et al., 2019); (Carev, 2018).
Applications in Functional Materials
Boroxine chemistry is pivotal in creating novel molecular architectures and functional materials. The dynamic covalent chemistry of boroxine ring construction offers avenues for developing innovative materials with specific properties (Korich & Iovine, 2010).
Recyclable and Malleable Thermosets
Boroxine-based materials have been developed for creating recyclable and malleable thermosets. This approach addresses the challenge of recycling traditional thermoset materials, offering environmental benefits (Ogden & Guan, 2018).
Computational Investigations
Computational studies have been conducted to understand the thermodynamics and structural aspects of boroxine formation, which are essential for their applications in organic synthesis, pharmaceutical agents, and battery materials (Bhat et al., 2011).
Optical Nonlinearities and Transparency
Research into octupolar molecules derived from boroxine has revealed significant first-order hyperpolarisabilities and excellent transparency in the UV-visible region. These properties suggest potential applications in the development of nonlinear optical materials (Alcaraz et al., 2003).
Self-Healing Polymer Composites
The application of nitrogen-coordinated boroxines in fabricating self-healing and recyclable polymer composites with enhanced mechanical properties is a significant advancement. This technology allows multiple cycles of healing and recycling of damaged composites (Bao et al., 2018).
Stiff and Healable Polymers
Dynamic-covalent boroxine bonds have been utilized to create stiff and healable polymers, capable of bearing significant loads and healing upon heating after wetting (Lai et al., 2016).
Electrochemical Applications
Boroxine rings have been explored for their potential in high-performance polymer electrolytes, contributing to advancements in battery technology (Mehta et al., 2000).
Eigenschaften
Molekularformel |
B3O3 |
|---|---|
Molekulargewicht |
80.4 g/mol |
InChI |
InChI=1S/B3O3/c1-4-2-6-3-5-1 |
InChI-Schlüssel |
HRTQOWBVAJMMRI-UHFFFAOYSA-N |
SMILES |
[B]1O[B]O[B]O1 |
Kanonische SMILES |
[B]1O[B]O[B]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236009.png)
